molecular formula C18H17N3O5S2 B2863982 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 923677-82-1

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2863982
CAS No.: 923677-82-1
M. Wt: 419.47
InChI Key: ZJGGURVNHDLWFK-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole core substituted at the 6-position with an N,N-dimethylsulfamoyl group, linked via a carboxamide bridge to a 2,3-dihydrobenzo[b][1,4]dioxine moiety.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-21(2)28(23,24)11-7-8-12-16(9-11)27-18(19-12)20-17(22)15-10-25-13-5-3-4-6-14(13)26-15/h3-9,15H,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGGURVNHDLWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Class

Substituent Variations on the Benzothiazole Core
  • Nitro-substituted benzothiazoles: Compounds like N-(6-nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) feature a nitro group at the 6-position. Nitro groups are strong electron-withdrawing substituents, which may enhance reactivity but reduce metabolic stability.
  • Carboxamide-linked benzothiazoles : N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides (e.g., 10a–10l) have dual carboxamide groups. The target compound’s single carboxamide linkage to a dioxine moiety may reduce steric hindrance, improving binding to flat enzymatic pockets .

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Class Key Substituent Electronic Effects Biological Relevance
Target Compound 6-N,N-dimethylsulfamoyl Moderate electron-withdrawing Potential solubility enhancement
Nitro-substituted (6d) 6-Nitro Strong electron-withdrawing Enhanced kinase inhibition
Dicarboxamides (10a–10l) 2,4-Carboxamide Electron-withdrawing/donor Dual binding site interaction
Heterocyclic Linkages
  • Dioxine vs. Triazole/Thiadiazole Linkages : The target compound’s 1,4-dioxine linkage provides a planar, oxygen-rich scaffold, contrasting with triazole-thiones (e.g., compounds 7–9 in ) that exhibit tautomerism. Triazole-thiones show thione-to-thiol tautomerism, which influences their electronic properties and binding modes .

Table 2: Spectral Comparison of Heterocyclic Motifs

Compound Type Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound C=O (~1660), S=O (~1250) Dioxine protons: 4.3–4.6 (m)
Triazole-thiones C=S (~1255), NH (~3400) Triazole protons: 7.5–8.2 (m)
Thiadiazole derivatives C=S (~1243), NH (~3150–3319) Thiadiazole protons: 7.8–8.5 (m)

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